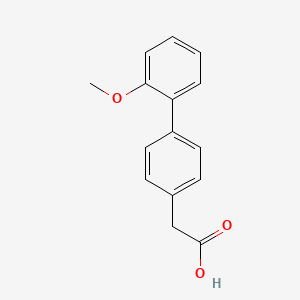

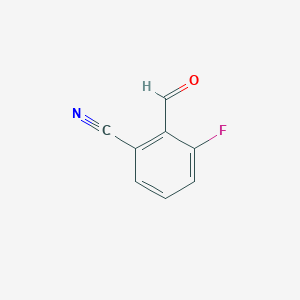

(2'-Methoxy-biphenyl-4-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2'-Methoxy-biphenyl-4-yl)-acetic acid, also known as 2-MBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess significant anti-inflammatory and analgesic properties. The purpose of

Applications De Recherche Scientifique

Chiral Auxiliary Compound Utilization

The application of chiral auxiliary compounds in chemical synthesis is a vital area of study. Research by Majewska (2019) explored 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with structural similarity to (2'-Methoxy-biphenyl-4-yl)-acetic acid, for its potential as a versatile chiral phosphonic auxiliary. This compound showed promise in chiral derivatization of amines and alcohols, indicating its utility in enantioselective synthesis and separation processes in chemical research Majewska, 2019.

Acylation Reactions

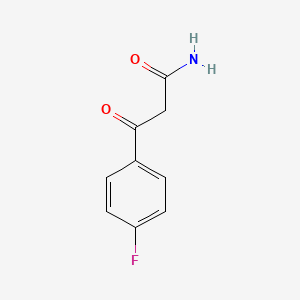

Acylation reactions are fundamental in organic synthesis, offering pathways to diverse chemical structures. Research by Arutjunyan et al. (2013) demonstrated the acylation of amines and pyrazole using a compound related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, which led to the formation of new amides and 1-acylpyrazole. This highlights the compound's role in synthesizing novel chemical entities, which could have implications in materials science, pharmaceuticals, and other fields Arutjunyan et al., 2013.

Novel Derivative Synthesis

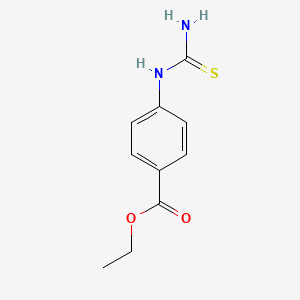

The synthesis of novel derivatives from (2'-Methoxy-biphenyl-4-yl)-acetic acid analogs has been explored for various applications, including antimicrobial activities. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a structurally similar compound, which showed significant antimicrobial activities. This indicates the potential of (2'-Methoxy-biphenyl-4-yl)-acetic acid derivatives in contributing to the development of new antimicrobial agents Noolvi et al., 2016.

Antimicrobial Agent Development

Continuing the theme of antimicrobial research, Yar et al. (2006) focused on the synthesis and evaluation of phenoxy acetic acid derivatives, including those related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, as anti-mycobacterial agents. Their work adds to the understanding of how structural modifications of (2'-Methoxy-biphenyl-4-yl)-acetic acid derivatives can impact biological activity, specifically against Mycobacterium tuberculosis Yar et al., 2006.

Corrosion Inhibition

Exploring the application in materials science, Lgaz et al. (2020) investigated the role of pyrazoline derivatives, structurally related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, in the corrosion inhibition of mild steel in hydrochloric acid solutions. Their findings demonstrate the compound's potential in protecting industrial materials, highlighting its utility beyond biomedical applications Lgaz et al., 2020.

Propriétés

IUPAC Name |

2-[4-(2-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-5-3-2-4-13(14)12-8-6-11(7-9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOTHHEMRLHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374839 |

Source

|

| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Methoxy-biphenyl-4-yl)-acetic acid | |

CAS RN |

5181-11-3 |

Source

|

| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)

![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)

![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)

![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)